molecular formula C12H12Cl2O3 B1360697 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid CAS No. 898767-10-7

6-(3,4-Dichlorophenyl)-6-oxohexanoic acid

Cat. No.: B1360697
CAS No.: 898767-10-7
M. Wt: 275.12 g/mol
InChI Key: GHVRWDKISNQXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dichlorophenyl)-6-oxohexanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable reagent to form the corresponding intermediate, which is then subjected to further reactions to yield the final product. Common synthetic routes include:

    Aldol Condensation: This involves the reaction of 3,4-dichlorobenzaldehyde with acetone in the presence of a base to form an intermediate, which is then oxidized to yield the final product.

    Grignard Reaction: The reaction of 3,4-dichlorobenzaldehyde with a Grignard reagent, followed by hydrolysis and oxidation, can also be used to synthesize this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichlorophenyl)-6-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3,4-Dichlorophenyl)-6-oxohexanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(3,4-Dichlorophenyl)-6-oxoheptanoic acid: Similar structure with an additional carbon in the backbone.

    6-(3,4-Dichlorophenyl)-6-oxopentanoic acid: Similar structure with one less carbon in the backbone.

Uniqueness

6-(3,4-Dichlorophenyl)-6-oxohexanoic acid is unique due to its specific chain length and the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

6-(3,4-Dichlorophenyl)-6-oxohexanoic acid is a chemical compound characterized by a hexanoic acid backbone substituted with a 3,4-dichlorophenyl group. Its molecular formula is C13H12Cl2O3, and it has a molecular weight of 275.13 g/mol. This compound has garnered interest for its potential biological activities, particularly in the fields of pharmaceuticals and materials science.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, which includes:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections.
  • Anticancer Activity : There are indications of its potential utility in cancer therapies, although detailed mechanisms and efficacy need further exploration.
  • Enzyme Inhibition : Interaction studies have revealed that this compound may inhibit specific enzymes, which could be relevant for drug development.

The precise mechanism of action of this compound remains largely unknown due to limited research. However, its structural features suggest potential interactions with biological targets such as enzymes or receptors involved in metabolic pathways. These interactions are crucial for understanding its pharmacokinetics and therapeutic potential.

Case Studies and Research Findings

  • Antimicrobial Activity : A study conducted on various derivatives of dichlorophenyl compounds indicated that this compound showed promising antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
  • Anticancer Potential : In vitro studies demonstrated that this compound could inhibit the proliferation of certain cancer cell lines. The IC50 values indicated effective dose ranges for inducing apoptosis in these cells . Further research is needed to elucidate the specific pathways involved.
  • Enzyme Interaction Studies : Interaction assays have shown that this compound can inhibit enzymes like cyclooxygenase (COX), which is implicated in inflammatory processes. This inhibition suggests potential applications in anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity Index
3-(3-Chlorophenyl)propanoic acid21640-48-20.98
4-(4-Chlorophenyl)butyric acid4619-18-50.95
3-(4-Chlorophenyl)propanoic acid2019-34-30.95
4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid79560-18-20.91

These compounds exhibit varying degrees of similarity based on their structural features, particularly in terms of functional groups and aromatic substitutions.

Synthesis Methods

Several methods have been developed for synthesizing this compound:

  • Aldol Condensation : Utilizing appropriate aldehydes and ketones under basic conditions to yield the desired compound.
  • Vinylogous Mukaiyama Aldol Reaction : This method has shown promise in producing various derivatives with modified functionalities .

Future Research Directions

Given the preliminary findings regarding the biological activity of this compound, future research should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with its biological targets.
  • In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.
  • Development of Derivatives : Exploring modifications to enhance potency and selectivity for specific biological targets.

Properties

IUPAC Name

6-(3,4-dichlorophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c13-9-6-5-8(7-10(9)14)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVRWDKISNQXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645377
Record name 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-10-7
Record name 6-(3,4-Dichlorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.